Clorhidrato de D-Lisina

Descripción general

Descripción

D-Lisina monohidrocloruro: es un derivado del aminoácido lisina, específicamente el enantiómero D. La lisina es un aminoácido esencial, lo que significa que el cuerpo humano no puede sintetizarlo y debe obtenerse a través de la dieta. La D-lisina monohidrocloruro se utiliza en diversas aplicaciones científicas e industriales debido a sus propiedades únicas.

Aplicaciones Científicas De Investigación

Química:

Síntesis de polímeros: La D-lisina se utiliza en la síntesis de polímeros de polilisina, que se utilizan en diversas aplicaciones como sistemas de administración de fármacos y materiales biodegradables.

Biología:

Estudios de proteínas: La D-lisina se utiliza en estudios que involucran la estructura y función de las proteínas, particularmente en la formación de superficies recubiertas de polilisina para cultivos celulares.

Medicina:

Suplementos nutricionales: La D-lisina se utiliza como suplemento dietético para apoyar diversas funciones corporales, incluida la formación de colágeno y la absorción de calcio.

Industria:

Mecanismo De Acción

Objetivos moleculares y vías:

Síntesis de proteínas: La D-lisina se incorpora a las proteínas durante la traducción, desempeñando un papel crucial en la síntesis de proteínas.

Actividad enzimática: La D-lisina puede actuar como sustrato para diversas enzimas, influenciando las vías metabólicas.

Análisis Bioquímico

Biochemical Properties

D-Lysine hydrochloride interacts with various biomolecules in biochemical reactions. It is involved in the diaminopimelate and α-aminoadipate pathways, which are the main biosynthetic pathways for lysine . These pathways employ distinct enzymes and substrates, leading to the production of key metabolites such as 5-aminovalerate, pipecolate, and L-2-aminoadipate .

Cellular Effects

D-Lysine hydrochloride has significant effects on various types of cells and cellular processes. For instance, it has been shown to influence the biosynthesis of ε-Poly-L-lysine (ε-PL), a homo-poly-amino acid of L-lysine, in Streptomyces ahygroscopicus GIM8 . The addition of D-Lysine into the fermentation medium led to greater ε-PL production, indicating its role in influencing cellular metabolism .

Molecular Mechanism

At the molecular level, D-Lysine hydrochloride exerts its effects through various mechanisms. It serves as a precursor for ε-PL biosynthesis during the flask culture phase . The mechanism by which D-Lysine improves ε-PL biosynthesis involves its utilization that leads to greater biomass . It’s also worth noting that D-Lysine and L-Lysine undergo different metabolic pathways in the cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-Lysine hydrochloride change over time. For instance, the degradation of lysine through the saccharopine pathway reached a maximum within the first 2 hours, with an increase in the levels of the metabolites saccharopine, aminoadipic acid, and pipecolic acid . These metabolites returned to basal levels after 4-6 hours .

Dosage Effects in Animal Models

The effects of D-Lysine hydrochloride vary with different dosages in animal models. For instance, in a study involving C57BL/6/J mice, the degradation of lysine through the saccharopine pathway was observed after intraperitoneal injection of L-lysine

Metabolic Pathways

D-Lysine hydrochloride is involved in several metabolic pathways. As mentioned earlier, it is involved in the diaminopimelate and α-aminoadipate pathways, which are the main biosynthetic pathways for lysine . These pathways involve various enzymes and cofactors, and they lead to the production of key metabolites such as 5-aminovalerate, pipecolate, and L-2-aminoadipate .

Transport and Distribution

It is known that the LysE superfamily of transport proteins, which includes transporters specific for tellurium, iron/lead, manganese, calcium, nickel/cobalt, amino acids, and peptidoglycolipids, plays a role in the transport of lysine

Subcellular Localization

Lysine acetylation, a post-translational modification, has been shown to regulate the subcellular localization of proteins

Métodos De Preparación

Rutas sintéticas y condiciones de reacción:

Síntesis química: La D-lisina se puede sintetizar mediante la racemización de la L-lisina. Este proceso implica el tratamiento de la L-lisina con una base como el hidróxido de sodio a altas temperaturas (alrededor de 100 °C) en presencia de un catalizador como el salicilaldehído.

Transformación asimétrica microbiana: Otro método implica el uso de biocatalizadores microbianos como Hafnia alvei para convertir la DL-lisina en D-lisina.

Métodos de producción industrial:

Análisis De Reacciones Químicas

Tipos de reacciones:

Oxidación: La D-lisina puede sufrir reacciones de oxidación, que a menudo implican reactivos como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Las reacciones de reducción pueden convertir la D-lisina en varios derivados, a menudo utilizando agentes reductores como el borohidruro de sodio.

Sustitución: La D-lisina puede participar en reacciones de sustitución, donde sus grupos amino son reemplazados por otros grupos funcionales.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno, permanganato de potasio.

Reducción: Borohidruro de sodio, hidruro de litio y aluminio.

Sustitución: Varios agentes alquilantes, agentes acilantes.

Principales productos:

Oxidación: Derivados de lisina oxidados.

Reducción: Derivados de lisina reducidos.

Sustitución: Compuestos de lisina sustituidos.

Comparación Con Compuestos Similares

Compuestos similares:

L-Lisina: El enantiómero L de la lisina, que es biológicamente activo y esencial para la salud humana.

DL-Lisina: Una mezcla racémica de D- y L-lisina.

Singularidad:

Propiedades

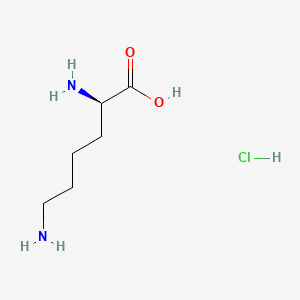

IUPAC Name |

(2R)-2,6-diaminohexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHLGVCQOALMSV-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884365 | |

| Record name | D-Lysine, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | D-Lysine monohydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13969 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7274-88-6 | |

| Record name | D-Lysine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7274-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysine hydrochloride, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007274886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Lysine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Lysine, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-lysine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYSINE HYDROCHLORIDE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK611JDE1N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the impact of D-Lysine hydrochloride on animal growth compared to its L-enantiomer?

A1: Research indicates that while L-Lysine hydrochloride effectively stimulates growth in young rats, D-Lysine hydrochloride does not have the same effect. [] In fact, prolonged feeding of DL-Lysine hydrochloride, a racemic mixture, led to minor pathological changes in the liver and kidneys of rats. [] This highlights the crucial difference in biological activity between the two enantiomers.

Q2: Can D-Lysine hydrochloride be used in the synthesis of other important compounds?

A2: Yes, D-Lysine hydrochloride serves as a starting material in the production of (R)-Alpha-amino-e-caprolactam, a significant piperidine amine compound. [] This method offers a stable, efficient, and cost-effective approach for synthesizing the target compound.

Q3: What role does D-Lysine hydrochloride play in chiral separation technologies?

A3: D-Lysine hydrochloride plays a crucial role in creating chiral selective composite membranes. [] These membranes, formed by copolymerizing D-Lysine with piperazine and trimesoyl chloride on polysulfone substrates, demonstrate effective optical resolution of racemic Lysine monohydrochloride. [] Notably, membranes with equal proportions of L-Lysine and piperazine achieved impressive enantiomeric excess exceeding 95% for D-Lysine hydrochloride in the permeate. [] This highlights the potential of D-Lysine hydrochloride in developing efficient chiral separation technologies.

Q4: Can D-Lysine hydrochloride be utilized in the development of advanced optical materials?

A4: Research suggests that D-Lysine hydrochloride, when co-assembled with photoactivated aggregation-induced emission (AIE) molecules, can create systems exhibiting circularly polarized luminescence. [] This finding suggests the potential of D-Lysine hydrochloride in developing advanced optical materials with tunable chiroptical properties.

Q5: Are there any known safety concerns associated with D-Lysine hydrochloride?

A5: While D-Lysine itself is considered safe for consumption as a feed additive, the research indicates potential adverse effects of D-Lysine hydrochloride. Specifically, prolonged feeding of DL-Lysine hydrochloride, containing D-Lysine hydrochloride, resulted in slight pathological changes in the liver and kidneys of rats. [] This emphasizes the need for further research to fully understand the long-term safety profile of D-Lysine hydrochloride.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({4-[(2,3-dihydro-1H-inden-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-2-yl}sulfanyl)ethan-1-ol](/img/structure/B1675700.png)

![2-Methyl-2-[4-[2-[5-methyl-2-(4-phenylphenyl)-1,3-oxazol-4-yl]ethoxy]phenoxy]propanoic acid](/img/structure/B1675702.png)

![4-{4-[(2R)-2-fluoro-1-(propane-2-sulfonamido)propan-2-yl]phenyl}-N-methylbenzamide](/img/structure/B1675704.png)

![3-hydroxybutan-2-yl (6aR,9R,10aR)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylate](/img/structure/B1675709.png)

![5-[Bis(4-chlorophenyl)methyl]pyrimidine](/img/structure/B1675711.png)

![N-[(1R,2R)-6-[1-[(4-fluorophenyl)methyl-methylamino]ethylideneamino]-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-4-phenylbenzamide](/img/structure/B1675713.png)

![4-[(3S)-3-[[(2R)-2-hydroxy-2-phenylethyl]amino]butyl]phenol](/img/structure/B1675715.png)